Phenylsulfamide
Overview
Description
Phenylsulfamide and its derivatives are a class of chemical compounds characterized by the presence of a sulfamide group attached to a phenyl ring. These compounds have been studied for various applications, including their use as polymer components, catalysts, and potential pharmaceuticals due to their diverse chemical and physical properties.
Synthesis Analysis
The synthesis of phenylsulfamide derivatives often involves sulfonation reactions. For instance, a novel side-chain-sulfonated aromatic diamine was synthesized for use in polyimides, indicating the versatility of sulfonated compounds in material science . Another example is the preparation of a magnetic iron oxide supported phenylsulfonic acid, which was synthesized by modifying magnetic iron oxide cores and then sulfonating the aromatic rings . Additionally, visible-light-promoted radical (phenylsulfonyl)methylation reactions have been developed to create various (phenylsulfonyl)methylated compounds, showcasing the potential for phenylsulfamide derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of phenylsulfamide derivatives can be complex and is often analyzed using various spectroscopic techniques. For example, the structure of a disulfonimide derivative was characterized using quantum chemical calculations, single crystal X-ray diffraction, IR, and NMR spectroscopies . The study of these structures is crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Phenylsulfamide derivatives undergo a variety of chemical reactions. The hydrolysis of phenylsulfamate esters has been studied, revealing that they react by associative and dissociative mechanisms depending on the pH, leading to products like sulfamic acid and phenol . The generation of a phenylsulfenium ion intermediate in certain reactions has also been supported by kinetic studies, which is significant for understanding the reactivity of sulfenamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylsulfamide derivatives are influenced by their molecular structure. For instance, sulfonated polyimides derived from phenylsulfamide showed good solubility in aprotic solvents and high thermal stability, which are important properties for their application in membrane technology . The taste properties of sodium monosubstituted and disubstituted phenylsulfamates have been investigated, revealing that these compounds can display primary tastes, and their structure-taste relationships have been explored . In the field of medicinal chemistry, fluorinated phenylsulfamates have shown strong inhibitory activity against certain carbonic anhydrase isozymes, which is relevant for the development of new pharmaceuticals . Furthermore, the hydrophobic substituents of the phenylmethylsulfamide moiety have been identified as potential selective carbonic anhydrase inhibitors, highlighting the importance of tailoring the molecular structure for specific biological targets .
Scientific Research Applications
Health Risks of Phenylsulfamide Fungicides : Tolylfluanid, a phenylsulfamide fungicide, raises health concerns due to its frequent detection in crops. It can induce chromosomal aberrations and micronuclei in mammalian lymphocytes, and deregulate intracellular Ca(2+) homeostasis in rat thymocytes at micromolar concentrations (Fukunaga et al., 2015).
Metabolic Fate in Different Species : N,N-dimethyl-N′-(p-phenoxyphenyl)sulfamide undergoes extensive metabolism in rats, dogs, and humans. The metabolites formed via hydroxylation, N-demethylation, O-methylation, and conjugation vary among these species (Sun & Stafford, 1974).
Synthesis and Application of Odorless Diselenides and Disulfides : Novel odorless bis[4-(trimethylsilyl)phenyl]diselenide and disulfide have been developed, demonstrating similar reactivity patterns to their phenyl derivatives and are useful in various syntheses (Patra et al., 2005).
Separation of Organophosphorus Pesticides : Phenyl columns have been effective in nano-liquid chromatography for separating organophosphorus pesticides, showing high chromatographic performance (Buonasera et al., 2009).
Redox Activity in Lithium Batteries : Phenyl tellurosulfide demonstrated unique redox activity in lithium batteries, indicating potential applications in energy storage technologies (Chen et al., 2022).
Inhibitory Properties of Novel Benzylsulfamides : Novel benzylsulfamides showed significant inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential therapeutic applications (Göksu et al., 2014).
Improving Performance of LiNi0.5Co0.2Mn0.3O2/Graphite Cells : Phenyl methanesulfonate, as an electrolyte additive, improved the performance of LiNi0.5Co0.2Mn0.3O2/graphite cells, particularly at low temperatures (Lin et al., 2019).
properties
IUPAC Name |
(sulfamoylamino)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVUYWTZRXOMSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574504 | |
Record name | N-Phenylsulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylsulfamide | |
CAS RN |
15959-53-2 | |
Record name | (Sulfamoylamino)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015959532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phenylsulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylaminosulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (SULFAMOYLAMINO)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB7R36ZAV6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.